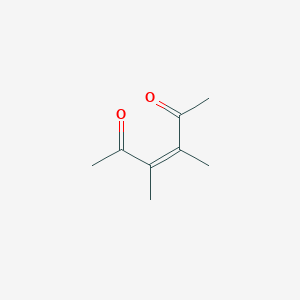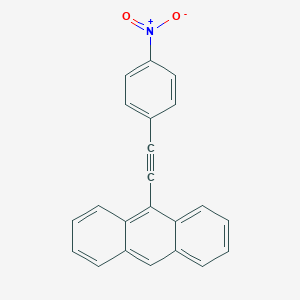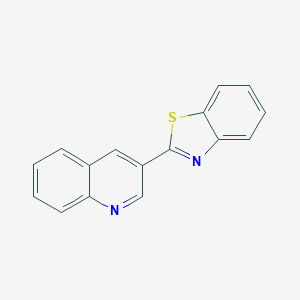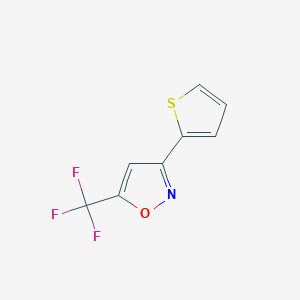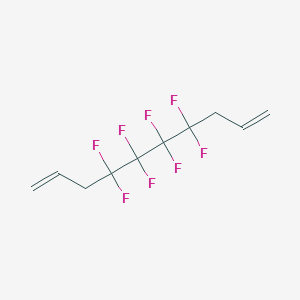
4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5,6,6,7,7-Octafluorodeca-1,9-diene, also known as this compound, is a useful research compound. Its molecular formula is C10H10F8 and its molecular weight is 282.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polyfluorinated Bicyclic Compounds Synthesis
Research by Dodsworth et al. (1984) delves into the synthesis of polyfluoro-compounds based on the cycloheptane ring system, highlighting the chemical reactivity and potential applications of fluorinated cyclic compounds in material science and organic synthesis. Their work demonstrates the formation of bicyclic compounds derived from nonafluorocyclohepta-1,3-dienes and octafluorocyclohepta-1,3,5-triene, showing the complex reactions these compounds can undergo, including cross-ring bond formation and dehydrofluorination processes (Dodsworth, Jenkins, Stephens, & Tatlow, 1984).
Electrochemical Reduction Studies
Doyle, Patrick, and Pedler (1971) studied the electrochemical reduction of octafluorocyclohexadienes, revealing insights into the stability and reactivity of fluorinated dienes. Their findings contribute to understanding the electronic properties and reactivity of such compounds, which could extend to octafluorodeca-1,9-diene and its derivatives by analogy (Doyle, Patrick, & Pedler, 1971).
Metathesis Reactions
Research on the metathesis reactions of α,ω-dienes, as conducted by Kawai et al. (1984), provides insights into the transformations that long-chain dienes can undergo. Specifically, their work on the metathesis of dienes like 1,7-Octadiene into cyclic and acyclic products underlines the versatility of dienes in synthetic chemistry, potentially offering parallels to the transformations octafluorodeca-1,9-diene might undergo (Kawai, Yamazaki, Taoka, & Kobayashi, 1984).
Fluorinated Dienes in Polymer Chemistry
The work by Wagener, Boncella, and Nel (1991) on acyclic diene metathesis (ADMET) polymerization demonstrates the utility of dienes in the synthesis of polymers with specific properties, including high thermal stability and resistance to solvents and chemicals. Such research could be relevant to the use of fluorinated dienes in creating novel polymeric materials (Wagener, Boncella, & Nel, 1991).
Fluorinated Compounds in Organic Synthesis
The exploration of new fluorinated dienes by defluorination methods, as investigated by Briscoe et al. (1994), showcases the synthetic pathways to access fluorinated olefins, which are valuable in organic synthesis and material science for their unique reactivity and properties (Briscoe, Chambers, Mullins, Nakamura, Vaughan, & Drakesmith, 1994).
Safety and Hazards
Propiedades
IUPAC Name |
4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F8/c1-3-5-7(11,12)9(15,16)10(17,18)8(13,14)6-4-2/h3-4H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSCCIAFMBNMKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(C(C(CC=C)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380854 |
Source


|
| Record name | 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170804-07-6 |
Source


|
| Record name | 4,4,5,5,6,6,7,7-octafluorodeca-1,9-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
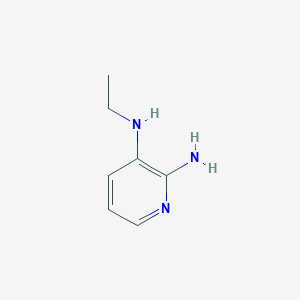
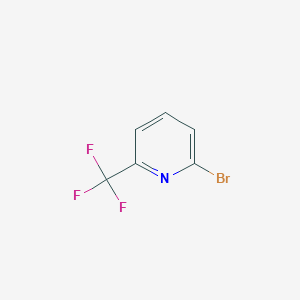
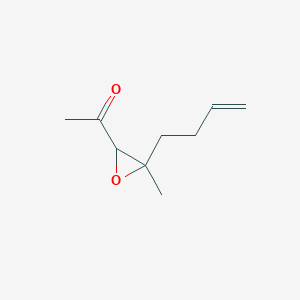
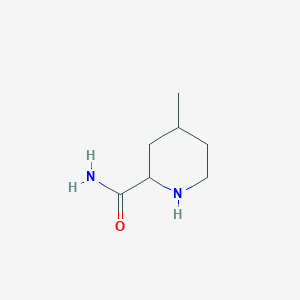
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)

